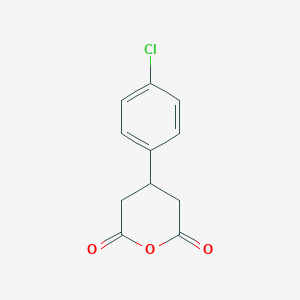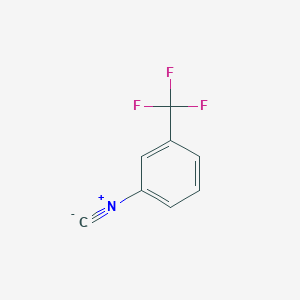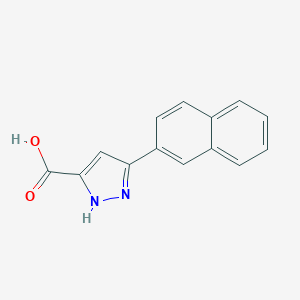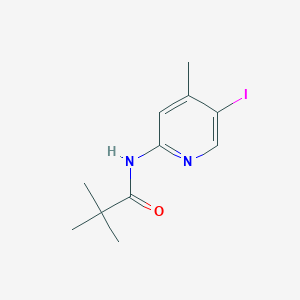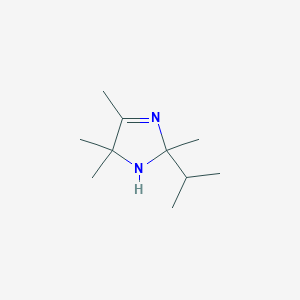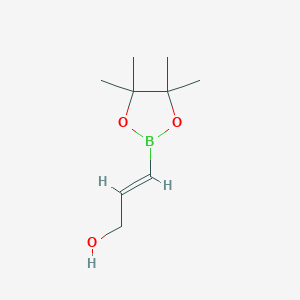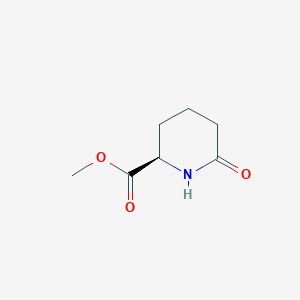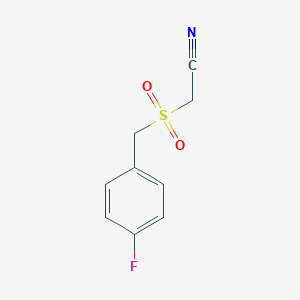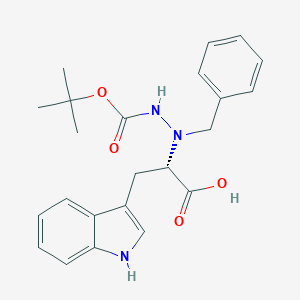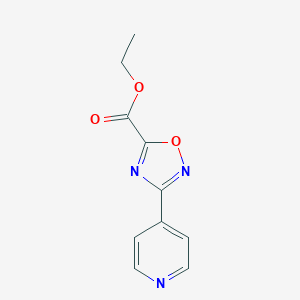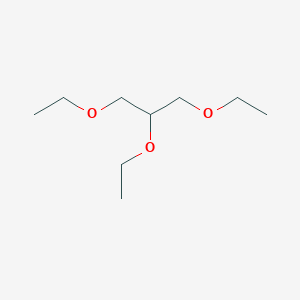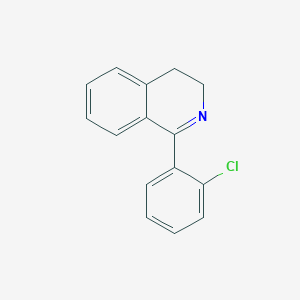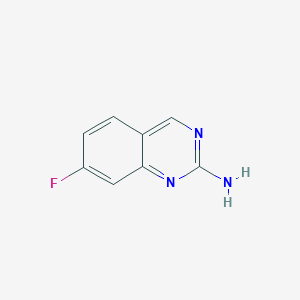
7-Fluoroquinazolin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 7-Fluoroquinazolin-2-amine involves cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea. This process has been optimized to achieve a total yield of 51% (Zhou et al., 2019). Additionally, efficient synthesis methods include copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds to prepare 2-hetaryl-substituted quinazolinones (Li et al., 2014).
Molecular Structure Analysis
The structure of 7-Fluoroquinazolin-2-amine and its derivatives has been confirmed through various spectroscopic methods, including H NMR and MS spectrum, ensuring the accuracy of the synthesized compounds (Zhou et al., 2019).
Chemical Reactions and Properties
7-Fluoroquinazolin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity allows for the generation of novel derivatives with potential anticancer properties, as seen in the synthesis of 4-aminoquinoline derivatives exhibiting cytotoxic effects on human breast tumor cell lines (Zhang et al., 2007).
Scientific Research Applications
- Chemistry and Biology
- Application Summary : 7-Fluoroquinazolin-2-amine is a chemical compound with the formula C8H6FN3 and a molecular weight of 163.15 . It is used in the synthesis of various derivatives and has potential applications in chemical research .
- Results or Outcomes : The outcomes of using 7-Fluoroquinazolin-2-amine in research would also depend on the specific context. For example, it has been used in the synthesis of a novel hexahydroquinazolin-2-amine-based fluorescence sensor for Cu2+ ions . This sensor exhibited high selectivity and sensitivity toward Cu2+ ions with a low detection limit of 4 × 10−8 M, a wide pH range (5–11), and a short response time (30 s) .
- Oncology
- Application Summary : 7-Fluoroquinazolin-2-amine has potential applications in oncology, particularly in the development of antifouling materials .
- Methods of Application : The compound could be used in the creation of nanoparticles for targeted drug delivery . These nanoparticles can allow more CD8+ T cells to enter tumors and reduce the number of regulatory T cells (Tregs), thereby strengthening the immune response against tumors .
- Results or Outcomes : The application of these nanoparticles resulted in a 3.2 times increase in the number of CD8+ T cells entering tumors and a 73.7% decrease in the number of Tregs .
- Biosensors
- Application Summary : 7-Fluoroquinazolin-2-amine can be used in the development of biosensors .
- Methods of Application : The compound can be used in the creation of antifouling materials for biosensors . These materials can prevent non-specific adsorption of chemicals onto an electrode, which can impact the sensitivity and accuracy of focused diagnostics and therapies .
- Results or Outcomes : The application of these antifouling materials can lead to significant advancements in the field of biosensors, improving their sensitivity and accuracy .
Safety And Hazards
Future Directions
Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .
properties
IUPAC Name |
7-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSJPUMRRROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440649 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazolin-2-amine | |
CAS RN |
190274-01-2 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
